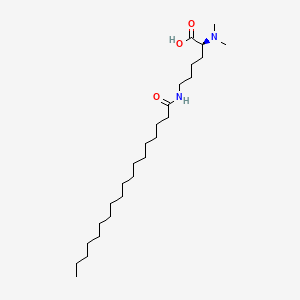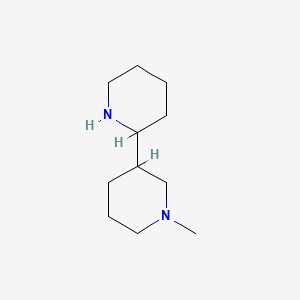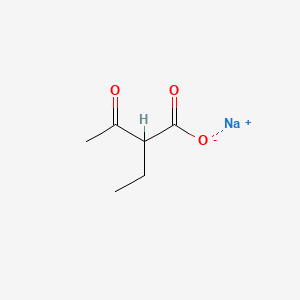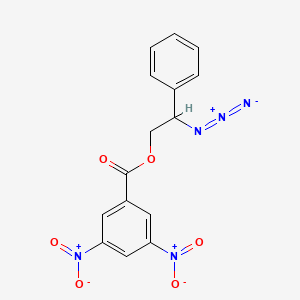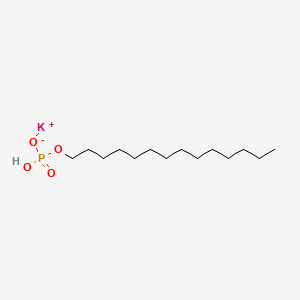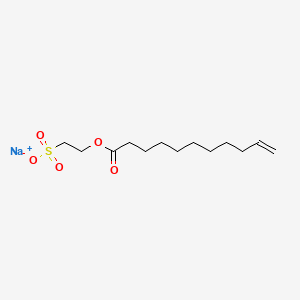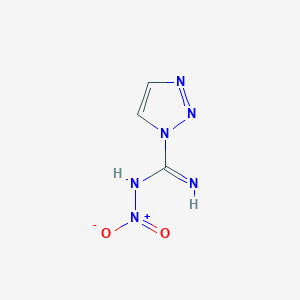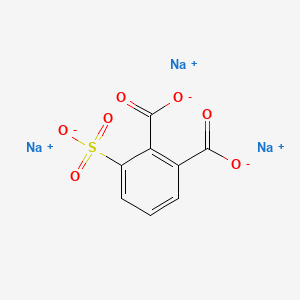
Trisodium sulphonatophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium sulphonatophthalate (C8H3Na3O7S) is a white crystalline solid known for its excellent chelating properties and high water solubility. It is widely used in the manufacturing of detergents and cleaning agents, playing a crucial role in the removal of heavy metal ions from wastewater and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trisodium sulphonatophthalate is typically synthesized through the sulfonation of phthalic anhydride followed by neutralization with sodium hydroxide
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where phthalic anhydride is treated with sulfuric acid or oleum. The resulting sulfonated product is then neutralized with sodium hydroxide to yield the final this compound compound.
Analyse Des Réactions Chimiques
Types of Reactions: Trisodium sulphonatophthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to phthalic acid derivatives.
Substitution: It can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, phthalic acid derivatives, and substituted phthalates.
Applications De Recherche Scientifique
Trisodium sulphonatophthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to remove heavy metals from solutions.
Biology: Employed in biochemical assays to stabilize proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its high solubility and stability.
Industry: Utilized in the production of detergents, cleaning agents, and water treatment chemicals to remove heavy metal ions from wastewater.
Mécanisme D'action
The mechanism by which trisodium sulphonatophthalate exerts its effects involves its ability to chelate metal ions. The sulfonic acid groups in the compound bind to metal ions, forming stable complexes that can be easily removed from solutions. This chelation process is crucial in applications such as water treatment and biochemical assays where the removal of metal ions is necessary.
Comparaison Avec Des Composés Similaires
Trisodium sulphonatosuccinate: Another chelating agent with similar properties but different molecular structure (C4H3Na3O7S).
Sodium triphenylphosphine trisulfonate: Known for its water solubility and used in industrial catalysis.
Uniqueness: Trisodium sulphonatophthalate is unique due to its high water solubility and excellent chelating properties, making it particularly effective in removing heavy metal ions from solutions. Its stability and versatility in various chemical reactions also set it apart from other similar compounds.
Propriétés
Numéro CAS |
52642-40-7 |
|---|---|
Formule moléculaire |
C8H3Na3O7S |
Poids moléculaire |
312.14 g/mol |
Nom IUPAC |
trisodium;3-sulfonatophthalate |
InChI |
InChI=1S/C8H6O7S.3Na/c9-7(10)4-2-1-3-5(16(13,14)15)6(4)8(11)12;;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);;;/q;3*+1/p-3 |
Clé InChI |
ADQZBWJHUFQOBT-UHFFFAOYSA-K |
SMILES canonique |
C1=CC(=C(C(=C1)S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


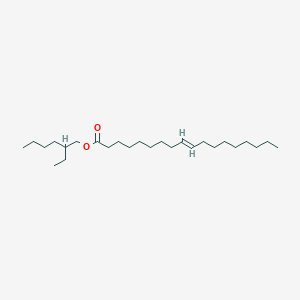


![5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12647834.png)
